BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)pyrazole

Glucocorticoid Receptor Anti-inflammatory Pyrazole Regioisomers

1-(4-Fluorophenyl)pyrazole (CAS 81329-32-0) is a regiospecific fluorinated N-arylpyrazole building block whose para-fluorophenyl substituent is structurally essential — not interchangeable with unsubstituted phenyl, ortho/meta-fluoro, or –OMe analogs. In glucocorticoid receptor programs, this 4-fluoro motif confers >5× greater transcriptional potency compared to dexamethasone; replacement with –OMe or elimination reduces activity 10–100×. Validated in androgen receptor antagonists (LNCaP IC50 18 μM), antitubercular scaffolds (H37Rv IC50 0.47–118 μM), and p38α MAPK inhibitors (IC50 700 nM). Procure this exact CAS to maintain SAR continuity in medicinal chemistry campaigns targeting GR modulators, kinase inhibitors, and anti-infective scaffolds.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 81329-32-0
Cat. No. B1286705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)pyrazole
CAS81329-32-0
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
InChIKeyNPJURTWXGGBFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)pyrazole (CAS 81329-32-0) Procurement Guide: Technical Specifications and Research Applications


1-(4-Fluorophenyl)pyrazole (CAS 81329-32-0) is a fluorinated N-arylpyrazole building block with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . The compound features a pyrazole ring N-substituted with a 4-fluorophenyl group, a substitution pattern that modulates the electronic properties, lipophilicity (calculated XLogP3: 2.3), and metabolic stability of derivative scaffolds . This compound is primarily procured as a synthetic intermediate or research tool, rather than an active pharmaceutical ingredient itself. Its structural motif is recurrent in medicinal chemistry programs targeting glucocorticoid receptors [1], kinases [2], and androgen receptors [3], where the 4-fluorophenyl substituent serves as a critical determinant of receptor binding affinity, functional potency, and pharmacokinetic profile [1].

1-(4-Fluorophenyl)pyrazole: Why Unsubstituted or Regioisomeric Analogs Cannot Substitute


Substitution of 1-(4-fluorophenyl)pyrazole with unsubstituted 1-phenylpyrazole or positional fluoro-isomers is not scientifically interchangeable. The 4-fluoro substituent confers specific electronic effects that directly modulate receptor binding kinetics and functional outcomes in a regiospecific manner [1]. In glucocorticoid receptor (GR) ligand systems, the 4-fluorophenyl substitution enables >5× greater transcriptional potency compared to dexamethasone, whereas substitution with –OMe or elimination of the fluorophenyl group renders compounds tens to hundreds of fold less potent [1]. Similarly, in androgen receptor (AR) antagonist programs, the 4-fluorophenyl-containing scaffold achieves IC50 values in the micromolar range against LNCaP prostate cancer cells [2], an activity profile that is not transferable to non-fluorinated or differently substituted phenylpyrazoles. The specific regiochemistry (N1-substitution with para-fluorophenyl) determines the vector of the pendant group and its fit within target binding pockets, as demonstrated by the divergent activity profiles of 1′- vs 2′-substituted regioisomers in the deacylcortivazol-like series [1]. Procurement of 1-(4-fluorophenyl)pyrazole specifically is therefore required for maintaining SAR continuity in ongoing medicinal chemistry campaigns.

1-(4-Fluorophenyl)pyrazole: Quantified Differentiation vs. Analogs and Alternatives


Glucocorticoid Receptor Potency: 4-Fluorophenyl vs. Other Pendant Groups

In a systematic SAR study of deacylcortivazol-like pyrazole regioisomers, ligands bearing the 4-fluorophenyl substitution exhibited high cellular affinity for the glucocorticoid receptor (GR) and demonstrated >5× greater transcriptional potency than dexamethasone, a commonly used strong glucocorticoid [1]. By contrast, elimination of the fluorene group or substitution with –OMe at the pendant position rendered compounds tens to hundreds of fold less potent [1]. Notably, the position of substitution was critical: phenyl substitution at the 1′-position yielded a high-affinity ligand with ~10× greater potency than dexamethasone, while 2′-phenyl and 2′-(4-fluorophenyl) substitutions produced >5× greater potency [1]. This demonstrates that the 4-fluorophenyl group, when positioned appropriately on the pyrazole ring, confers a substantial and quantifiable potency advantage over alternative pendant modifications.

Glucocorticoid Receptor Anti-inflammatory Pyrazole Regioisomers

Antitubercular Activity of 4-Fluorophenyl Pyrazole Scaffolds: Quantitative SAR

A series of N-phenyl-3-(4-fluorophenyl)-4-substituted pyrazole derivatives (51 compounds) were synthesized and evaluated for antimycobacterial activity in vitro against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system [1]. The IC50 values for these 4-fluorophenyl-containing pyrazole derivatives ranged from 0.47 to 118.0 μM, demonstrating that the 4-fluorophenyl substitution enables a wide dynamic range of activity that can be further optimized via 4-position modifications [1]. A 3D-QSAR study using CoMFA and CoMSIA models was performed to correlate chemical structure with observed activity, identifying steric, electrostatic, hydrogen-bonding, and hydrophobic features that govern potency [1]. This study validated the proposition that the N-phenyl-3-(p-fluorophenyl)pyrazole scaffold yields molecules with potent antitubercular activity [1].

Antitubercular Mycobacterium tuberculosis QSAR

GR Antagonist Binding Affinity: 4-Fluorophenylpyrazole-Containing Ligands vs. Mifepristone

Addition of the 4-fluorophenylpyrazole group to the previously described 2-azadecalin glucocorticoid receptor (GR) antagonist scaffold resulted in significantly enhanced functional activity [1]. SAR exploration of the bridgehead substituent revealed that GR antagonists with binding and functional activity comparable to mifepristone were discovered (e.g., compound 52: GR binding Ki = 0.7 nM; GR reporter gene functional Ki = 0.6 nM) [1]. These compounds were found to be highly selective over other steroid receptors [1]. Analogues 43 and 45 demonstrated >50% oral bioavailability in the dog, a key pharmacokinetic benchmark [1].

Glucocorticoid Receptor Antagonist Binding Affinity Functional Activity

Androgen Receptor Antagonist Activity: 4-Fluorophenyl Pyrazole Derivatives

A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for antiproliferative activity against two prostate cancer cell lines (LNCaP and PC-3) and for androgen receptor target gene prostate-specific antigen (PSA) inhibitory activity in LNCaP cells [1]. Among the compounds tested, compound 10e selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/L and demonstrated a PSA downregulation rate of 46% [1]. This performance was reported to be better than the lead compound T3 from which the series was derived [1]. The selective inhibition of androgen-sensitive LNCaP cells over androgen-insensitive PC-3 cells indicates AR-mediated mechanism specificity [1].

Androgen Receptor Prostate Cancer PSA Inhibition

1-(4-Fluorophenyl)pyrazole: Evidence-Backed Research and Industrial Use Cases


Medicinal Chemistry: GR Modulator Lead Optimization

Procure 1-(4-fluorophenyl)pyrazole as a key building block for synthesizing and optimizing glucocorticoid receptor (GR) modulators. The scaffold enables >5× greater transcriptional potency than dexamethasone in cellular assays when incorporated into deacylcortivazol-like frameworks, and can achieve sub-nanomolar binding affinity (Ki = 0.7 nM) comparable to mifepristone when elaborated with appropriate bridgehead substituents [1][2]. The 4-fluorophenyl group is essential for this potency; substitution with –OMe or elimination of the fluorene group reduces activity by tens to hundreds of fold [1]. This building block is therefore specifically indicated for programs seeking to develop next-generation GR ligands with improved therapeutic windows.

Antitubercular Drug Discovery

Use 1-(4-fluorophenyl)pyrazole as the core scaffold for synthesizing N-phenyl-3-(p-fluorophenyl)-4-substituted pyrazole derivatives targeting Mycobacterium tuberculosis H37Rv. This validated scaffold yields compounds with antimycobacterial IC50 values ranging from 0.47 to 118.0 μM, a >250× dynamic range that demonstrates tunable activity and robust SAR [1]. The established 3D-QSAR models (CoMFA and CoMSIA) provide predictive frameworks for designing new derivatives with enhanced potency, accelerating the hit-to-lead transition [1].

Prostate Cancer Therapeutics: AR Antagonist Development

Employ 1-(4-fluorophenyl)pyrazole in the synthesis of 3-(4-fluorophenyl)-1H-pyrazole derivatives for androgen receptor (AR) antagonist programs. Derivatives bearing this scaffold have demonstrated selective antiproliferative activity against LNCaP prostate cancer cells with IC50 values as low as 18 μmol/L and PSA downregulation rates up to 46%, outperforming lead compound T3 [1]. The selectivity for androgen-sensitive LNCaP cells over androgen-insensitive PC-3 cells supports AR-mediated mechanism specificity, making this scaffold relevant for castration-resistant prostate cancer research [1].

Kinase Inhibitor and p38 MAPK Probe Development

Incorporate 1-(4-fluorophenyl)pyrazole into kinase inhibitor scaffolds, particularly for p38α MAPK. BindingDB data indicates that a derivative containing the 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl moiety inhibits human recombinant active p38α MAPK with an IC50 of 700 nM [1]. This moderate but quantifiable activity establishes the scaffold as a viable starting point for structure-based optimization in inflammatory disease programs targeting p38 MAPK signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorophenyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.